Cas no 13771-68-1 (Ethyl 5-Bromobenzobthiophene-2-carboxylate)

Ethyl 5-Bromobenzobthiophene-2-carboxylate structure
13771-68-1 structure
Product Name:Ethyl 5-Bromobenzobthiophene-2-carboxylate
CAS No:13771-68-1
MF:C11H9BrO2S
MW:285.156961202621
MDL:MFCD12756246
CID:1074057
PubChem ID:23261725
Update Time:2025-04-23

Ethyl 5-Bromobenzobthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-bromo-1-benzothiophene-2-carboxylate
    • ethyl 5-bromobenzo[b]thiophene-2-carboxylate
    • Ethyl5-bromo-1-benzo[b]thiophene-2-carboxylate
    • 5-Bromobenzo[b]thiophene-2-carboxylic acid ethyl ester
    • W17368
    • ethyl5-bromobenzo[b]thiophene-2-carboxylate
    • Ethyl 5-bromo-1-benzo[b]thiophene-2-carboxylate
    • MFCD12756246
    • Benzo[b]thiophene-2-carboxylic acid, 5-bromo-, ethyl ester
    • AS-8398
    • Ethyl 5-Bromobenzothiophene-2-carboxylate
    • AKOS023118958
    • DTXSID301194251
    • SY230158
    • SCHEMBL3470329
    • DB-207004
    • 13771-68-1
    • CS-0021471
    • Ethyl 5-Bromobenzobthiophene-2-carboxylate
    • MDL: MFCD12756246
    • Inchi: 1S/C11H9BrO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
    • InChI Key: QYNBPINLQQVHBJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=C(C(=O)OCC)S2

Computed Properties

  • Exact Mass: 283.95066g/mol
  • Monoisotopic Mass: 283.95066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 54.5Ų

Ethyl 5-Bromobenzobthiophene-2-carboxylate Pricemore >>

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Additional information on Ethyl 5-Bromobenzobthiophene-2-carboxylate

Ethyl 5-bromo-1-benzothiophene-2-carboxylate (CAS 13771-68-1): A Versatile Building Block in Organic Synthesis

Ethyl 5-bromo-1-benzothiophene-2-carboxylate (CAS 13771-68-1) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. This brominated benzothiophene derivative serves as a crucial intermediate for the synthesis of various bioactive molecules and functional materials. Its unique molecular structure, featuring both electron-withdrawing carboxylate and electron-donating thiophene moieties, makes it particularly interesting for modern drug discovery programs.

The growing interest in benzothiophene-based compounds stems from their remarkable biological activities and optoelectronic properties. Researchers are actively investigating Ethyl 5-bromo-1-benzothiophene-2-carboxylate as a precursor for developing novel kinase inhibitors, which are currently a hot topic in cancer research. The compound's bromine substituent at the 5-position offers excellent opportunities for further functionalization through cross-coupling reactions, making it a favorite among medicinal chemists.

In the field of organic electronics, CAS 13771-68-1 has shown promise as a building block for conjugated polymers and small molecule semiconductors. The benzothiophene core contributes to excellent charge transport properties, while the ester group provides solubility for solution processing - a key requirement for printable electronics. Recent studies have explored its potential in organic photovoltaics and OLED materials, aligning with the global push for sustainable energy solutions.

The synthesis of Ethyl 5-bromo-1-benzothiophene-2-carboxylate typically involves bromination of the parent benzothiophene system followed by esterification. Manufacturers have developed efficient protocols to produce this compound with high purity (>98%), meeting the stringent requirements of pharmaceutical applications. Analytical data including 1H NMR, 13C NMR, and HPLC profiles are readily available for quality verification.

From a commercial perspective, the demand for 5-bromo benzothiophene derivatives has been steadily increasing, particularly from contract research organizations and academic institutions. The compound's CAS 13771-68-1 serves as an important search term for procurement specialists, with suppliers offering various packaging options from gram to kilogram quantities. Proper storage under inert atmosphere at low temperatures is recommended to maintain stability.

Recent patent literature reveals growing applications of Ethyl 5-bromo-1-benzothiophene-2-carboxylate in developing JAK inhibitors and BTK inhibitors, which are currently prominent in autoimmune disease research. The compound's versatility allows for structural modifications that can fine-tune biological activity, making it valuable for structure-activity relationship studies. Researchers are particularly interested in its potential for creating selective kinase modulators with improved safety profiles.

In material science, the benzothiophene-2-carboxylate scaffold has demonstrated interesting photophysical properties. Scientists are investigating its incorporation into luminescent materials and molecular sensors. The bromine atom provides an excellent handle for constructing more complex architectures through palladium-catalyzed couplings, a technique that continues to evolve with new catalytic systems.

Quality control of CAS 13771-68-1 typically involves comprehensive analytical characterization. Modern techniques like LC-MS and GC-MS are employed to ensure batch-to-batch consistency. The compound's purity is critical for research applications, especially in medicinal chemistry where impurities can significantly affect biological screening results.

The future outlook for Ethyl 5-bromo-1-benzothiophene-2-carboxylate appears promising, with several research directions emerging. These include its potential in proteolysis targeting chimeras (PROTACs) development and as a component in metal-organic frameworks (MOFs) for gas storage applications. The compound's unique combination of stability and reactivity makes it suitable for diverse chemical transformations.

For researchers working with 5-bromo substituted benzothiophenes, proper handling procedures should be followed despite its non-hazardous classification. Standard laboratory practices including the use of personal protective equipment are recommended when manipulating this chemical. The compound's material safety data sheet (MSDS) provides comprehensive handling and disposal guidelines.

In conclusion, Ethyl 5-bromo-1-benzothiophene-2-carboxylate (CAS 13771-68-1) represents an important tool for modern chemical research. Its applications span from drug discovery to advanced materials development, reflecting the growing importance of heterocyclic building blocks in addressing contemporary scientific challenges. As research continues to uncover new applications, this compound is likely to maintain its position as a valuable asset in the chemist's toolbox.

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